2-(1-methyl-1H-1,3-benzodiazol-6-yl)butanoic acid
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Overview
Description
2-(1-methyl-1H-1,3-benzodiazol-6-yl)butanoic acid is a compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)butanoic acid typically involves the condensation of 1-methyl-1H-1,3-benzodiazole with butanoic acid derivatives under specific reaction conditions. The process may include steps such as:
Formation of the Benzimidazole Core: This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives.
Condensation with Butanoic Acid: This step involves the reaction of the methylated benzimidazole with butanoic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,3-benzodiazol-6-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
2-(1-methyl-1H-1,3-benzodiazol-6-yl)butanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid
- 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid
Uniqueness
2-(1-methyl-1H-1,3-benzodiazol-6-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(3-methylbenzimidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-3-9(12(15)16)8-4-5-10-11(6-8)14(2)7-13-10/h4-7,9H,3H2,1-2H3,(H,15,16) |
InChI Key |
ISEWIDFTYVDCJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)N=CN2C)C(=O)O |
Origin of Product |
United States |
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